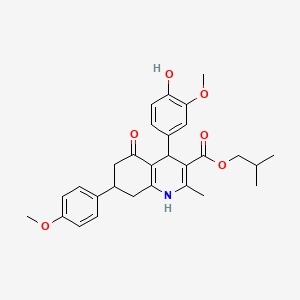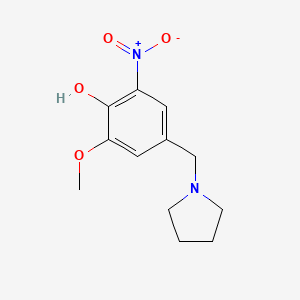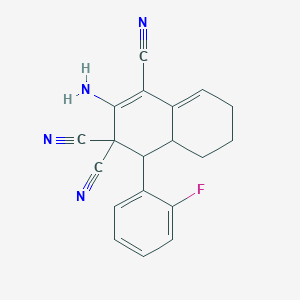
1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione, also known as BBP or BBPT, is a fluorescent organic compound that has gained significant attention in the scientific community due to its unique properties. BBP has been widely used in various scientific research fields, including biochemistry, biophysics, and material science.
Mecanismo De Acción
The mechanism of action of 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione is not well understood. However, it is believed that 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione binds to biological molecules, such as metal ions and amyloid fibrils, through coordination bonds and hydrophobic interactions. Upon binding, 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione undergoes a conformational change, which results in the emission of blue-green light.
Biochemical and Physiological Effects:
1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione has been shown to have minimal biochemical and physiological effects on biological systems. In vitro studies have shown that 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione does not affect the viability or proliferation of cells at concentrations up to 100 µM. In vivo studies have also shown that 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione has minimal toxicity and does not cause any significant adverse effects on animals at doses up to 100 mg/kg.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione has several advantages for lab experiments. 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione is a fluorescent compound that emits blue-green light, which makes it an ideal probe for detecting and monitoring biological molecules and processes. 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione has high sensitivity and selectivity for metal ions and amyloid fibrils, which makes it an ideal probe for studying these biological molecules. However, 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione has several limitations for lab experiments. 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione has low solubility in water, which limits its use in aqueous solutions. 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione also has low photostability, which limits its use in long-term experiments.
Direcciones Futuras
There are several future directions for 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione research. One future direction is to improve the photostability of 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione by modifying its chemical structure. Another future direction is to improve the solubility of 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione in water by modifying its chemical structure. Additionally, 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione can be used as a probe for studying other biological molecules, such as proteins and nucleic acids. 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione can also be used as a probe for studying other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.
Métodos De Síntesis
1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione can be synthesized using a simple two-step reaction process. The first step involves the condensation of 2-aminobenzothiazole with 2-pyridinecarboxaldehyde to form 1,5-bis(2-pyridyl)-2,4-dithiobiuret. The second step involves the reaction of 1,5-bis(2-pyridyl)-2,4-dithiobiuret with acetylacetone to form 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione. The overall yield of 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione synthesis is around 60%, and the purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione has been widely used in various scientific research fields due to its unique properties. 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione is a fluorescent compound that emits blue-green light upon excitation with UV light. This property makes it an ideal probe for detecting and monitoring biological molecules and processes. 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione has been used as a fluorescent probe for detecting metal ions, such as copper, zinc, and iron, in biological systems. 1,5-bis(1,3-benzothiazol-2-yl)-3-(2-pyridinyl)-1,5-pentanedione has also been used as a fluorescent probe for detecting amyloid fibrils, which are associated with various neurodegenerative diseases, including Alzheimer's disease.
Propiedades
IUPAC Name |
1,5-bis(1,3-benzothiazol-2-yl)-3-pyridin-2-ylpentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2S2/c28-19(23-26-17-8-1-3-10-21(17)30-23)13-15(16-7-5-6-12-25-16)14-20(29)24-27-18-9-2-4-11-22(18)31-24/h1-12,15H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANVPKUQZCJOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)CC(CC(=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Bis(1,3-benzothiazol-2-yl)-3-pyridin-2-ylpentane-1,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-methoxyphenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5230641.png)

![4-methyl-N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5230649.png)
![diethyl {[(4-isopropylphenyl)amino]methylene}malonate](/img/structure/B5230653.png)

![[1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B5230665.png)

![2-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5230684.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5230690.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2,5-dichlorobenzamide](/img/structure/B5230700.png)
![2,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5230707.png)
![N-[2-(benzylthio)ethyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5230710.png)
![6-bromo-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5230734.png)